molecular formula C12H8BrFO B2566413 1-Bromo-2-(3-fluorophenoxy)benzene CAS No. 884512-15-6

1-Bromo-2-(3-fluorophenoxy)benzene

Cat. No.: B2566413
CAS No.: 884512-15-6
M. Wt: 267.097
InChI Key: HBAFHPHJGSMPSY-UHFFFAOYSA-N
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Description

“1-Bromo-2-(3-fluorophenoxy)benzene” is an organic compound. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H8BrFO . The InChI code for this compound is 1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound has been implicated in the synthesis of biologically active, naturally occurring dibromo compounds. An example includes the total synthesis of a natural product starting from a bromo-dimethoxyphenyl derivative, demonstrating its utility in creating complex molecules with potential biological activities (Akbaba et al., 2010).

Radiosynthesis Applications

It has also been used in the radiosynthesis of fluoromethyl-benzenes, showing the versatility of bromo-fluorophenoxy compounds in producing bifunctional labeling agents for potential use in imaging studies (Namolingam et al., 2001).

Advanced Material Synthesis

Further, 1-Bromo-2-(3-fluorophenoxy)benzene derivatives have been explored in the synthesis of advanced materials, such as in the creation of no-carrier-added fluorophenol, a compound useful for constructing more complex molecules. This showcases the compound's role in developing radiopharmaceuticals and other advanced materials (Helfer et al., 2013).

Organic Synthesis Methodology

Moreover, the compound serves as a precursor in organic synthesis methodologies, facilitating regioselective fluorination processes. Such applications highlight its importance in synthesizing halogenated aromatic compounds with high precision and yield, contributing to organic chemistry's synthetic toolkit (Zhao et al., 2016).

Safety and Hazards

The safety data sheet for bromobenzenes suggests that they are flammable liquids that cause skin and eye irritation. They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Properties

IUPAC Name

1-bromo-2-(3-fluorophenoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAFHPHJGSMPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-fluorophenylboronic acid (2.10 g, 15 mmol), 2-bromophenol (1.77 g, 10 mmol) and Cu(OAc)2 (0.93 g, 5 mmol) in anhydrous CH2Cl2 (25 mL) was added activated 4 Å molecular sieves (˜0.1 g), followed by anhydrous Et3N (3.5 mL, 25 mmol). The resulting dark green solution was stirred at rt for 48 h. The mixture was evaporated under reduced pressure and the residue was washed several times with Et2O (˜150 mL). The Et2O solution was washed with sat'd aq NH4Cl, and 1 N aq HCl. The organic layer was evaporated and the crude product was purified by flash column chromatography to give 1-(3-fluorophenoxy)-2-bromobenzene (1.28 g, 48%) as clear oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
catalyst
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two

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